molecular formula C15H12ClNO3 B010207 Methyl 2-benzamido-5-chlorobenzoate CAS No. 100865-38-1

Methyl 2-benzamido-5-chlorobenzoate

Cat. No.: B010207
CAS No.: 100865-38-1
M. Wt: 289.71 g/mol
InChI Key: ZOEOXNWLWRYJOS-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-5-chlorobenzoate (CAS: 100865-38-1) is a halogenated aromatic ester with the molecular formula C₁₅H₁₂ClNO₃ and a molecular weight of 289.71 g/mol . Key physicochemical properties include a melting point of 140°C, predicted boiling point of 354.8±32.0°C, and density of 1.328±0.06 g/cm³ . The compound features a benzamido group at the 2-position and a chlorine atom at the 5-position on the benzoate ring. Its structural complexity and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring lipophilic modifications .

Properties

IUPAC Name

methyl 2-benzamido-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)12-9-11(16)7-8-13(12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEOXNWLWRYJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576106
Record name Methyl 2-benzamido-5-chlorobenzoate
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Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100865-38-1
Record name Methyl 2-(benzoylamino)-5-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100865-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 2-benzamido-5-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-(benzoylamino)-5-chloro-, methyl ester
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Preparation Methods

Benzoylation of 2-Amino-5-Chlorobenzoic Acid

The foundational route begins with 2-amino-5-chlorobenzoic acid, which undergoes benzoylation to introduce the benzamido group. Benzoyl chloride reacts with the amine group in the presence of a base such as sodium hydroxide or pyridine, typically in dichloromethane or tetrahydrofuran (THF) at 0–25°C. The reaction produces 2-benzamido-5-chlorobenzoic acid, which is isolated via filtration and washed with cold ethanol to remove excess reagents.

Key Conditions:

  • Molar Ratio: 1:1.1 (acid-to-benzoyl chloride)

  • Solvent: THF or dichloromethane

  • Temperature: 0–25°C

  • Yield: 88–92%

Acid-Catalyzed Esterification

The intermediate 2-benzamido-5-chlorobenzoic acid is esterified using methanol under acidic conditions. Concentrated sulfuric acid (0.5–1.0 eq) catalyzes the reaction at reflux (65–70°C) for 6–8 hours. Excess methanol ensures complete conversion, and the product is purified via recrystallization from ethanol-water mixtures.

Optimized Parameters:

  • Catalyst: H₂SO₄ (0.7 eq)

  • Reaction Time: 7 hours

  • Yield: 85–89%

Catalytic Methylation Using Dimethyl Carbonate

Green Chemistry Approach

To avoid corrosive acids, industrial methods employ dimethyl carbonate (DMC) as a methylating agent. High silicon-aluminum ratio NaY molecular sieves (Si/Al = 6.0–7.0) catalyze the reaction at 80–90°C, enabling esterification with 90–93% yield. This method reduces waste and improves atom economy.

Reaction Setup:

  • Substrate: 2-Benzamido-5-chlorobenzoic acid

  • DMC Ratio: 10:1 (relative to substrate)

  • Catalyst Loading: 30–50 wt%

  • Solvent: Solvent-free or toluene

  • Key Advantage: Recyclable catalyst (5 cycles with <5% activity loss)

Process Intensification via Continuous Flow

Recent advancements integrate continuous flow reactors to enhance reaction efficiency. A pilot-scale study demonstrated 94% conversion in 2 hours at 100°C using a tubular reactor with immobilized NaY catalysts. This method scales effectively for ton-scale production.

One-Pot Tandem Synthesis

Sequential Benzoylation-Esterification

A streamlined one-pot method eliminates intermediate isolation. 2-Amino-5-chlorobenzoic acid is sequentially treated with benzoyl chloride (in THF/pyridine) and DMC/NaY catalyst. The tandem process achieves 87% overall yield with >99% HPLC purity.

Critical Parameters:

  • Temperature Gradient: 25°C (benzoylation) → 85°C (esterification)

  • Solvent: THF

  • Throughput: 1.2 kg/L·h

Catalytic System Optimization

Copper(I) bromide (CuBr) accelerates the benzoylation step when used at 5 mol%, reducing reaction time to 3 hours. Subsequent esterification with DMC retains the catalyst, minimizing metal leaching.

Industrial-Scale Production Techniques

Large-Batch Reactor Design

Industrial plants utilize 10,000-L stirred-tank reactors with automated pH and temperature controls. A representative protocol involves:

  • Charging 2-amino-5-chlorobenzoic acid (1,000 kg), benzoyl chloride (1,150 kg), and pyridine (600 L).

  • Benzoylating at 20°C for 4 hours.

  • Directly adding methanol (5,000 L) and H₂SO₄ (200 kg) for esterification.

  • Crystallizing the product with a 91% isolated yield.

Waste Management and Sustainability

Advanced facilities employ solvent recovery systems (e.g., distillation for THF reuse) and neutralize acidic byproducts with CaCO₃ slurry. Life-cycle analyses indicate a 40% reduction in carbon footprint compared to traditional methods.

Emerging Methodologies and Innovations

Enzymatic Esterification

Pilot studies explore lipase-catalyzed esterification in non-aqueous media. Candida antarctica lipase B (CALB) immobilized on mesoporous silica achieves 78% conversion at 50°C in 24 hours, though scalability remains challenging.

Photocatalytic Approaches

Visible-light-driven catalysis using TiO₂ nanoparticles functionalized with Pd clusters demonstrates promise for low-energy esterification (62% yield at 30°C). This method is under development for niche applications.

MethodCatalystSolventTemperature (°C)Yield (%)Reference
Acid-CatalyzedH₂SO₄Methanol65–7085–89
DMC/NaYNaY Molecular SieveSolvent-free80–9090–93
Continuous FlowImmobilized NaYToluene10094
EnzymaticCALBtert-Butanol5078
ParameterBench-ScaleIndustrial Scale
Reaction Volume (L)0.5–510,000
Throughput (kg/day)0.1–21,200
Energy Consumption (kWh/kg)128

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzamido-5-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 2-benzamido-5-chlorobenzoate is primarily utilized in the synthesis of pharmaceutical compounds. Its structural features make it a valuable intermediate for developing various bioactive molecules.

Case Study: Anticancer Agents

Recent studies have highlighted the potential of derivatives of this compound in anticancer therapy. A study demonstrated that modifications to the benzamide moiety enhanced the compound's efficacy against specific cancer cell lines, showcasing IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)
This compoundMCF-75.4
Modified DerivativeMCF-71.8

This indicates that structural modifications can significantly improve biological activity.

Agricultural Applications

The compound has also been explored for its potential as a pesticide or herbicide due to its ability to inhibit certain enzymes in plant metabolism.

Case Study: Herbicidal Activity

In a controlled study, this compound was tested for herbicidal properties against common weeds. The results indicated a notable reduction in weed growth at concentrations as low as 200 ppm.

Treatment Concentration (ppm)Weed Growth Inhibition (%)
10030
20060
40085

These findings suggest that the compound could be developed into an effective herbicide.

Analytical Chemistry

This compound is used as a standard reference material in analytical chemistry, particularly in chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of methyl 2-benzamido-5-chlorobenzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
Methyl 2-benzamido-5-chlorobenzoate C₁₅H₁₂ClNO₃ Benzamido (2), Cl (5) Ester, Amide, Chlorine 289.71
Methyl 2-acetamido-5-chlorobenzoate C₁₀H₁₀ClNO₃ Acetamido (2), Cl (5) Ester, Amide, Chlorine 227.65
Methyl 2-amino-5-chlorobenzoate C₈H₈ClNO₂ Amino (2), Cl (5) Ester, Amine, Chlorine 185.61
Methyl 5-amino-2-bromo-4-chlorobenzoate C₈H₇BrClNO₂ Amino (5), Br (2), Cl (4) Ester, Amine, Halogens 280.51
Methyl 2-chloro-5-formylbenzoate C₉H₇ClO₃ Cl (2), Formyl (5) Ester, Aldehyde, Chlorine 198.61

Key Observations :

  • Halogen Effects: Bromine in Methyl 5-amino-2-bromo-4-chlorobenzoate enhances electrophilicity compared to chlorine-only analogs, favoring nucleophilic substitution reactions .
  • Functional Group Reactivity : The formyl group in Methyl 2-chloro-5-formylbenzoate offers a reactive site for condensation reactions, unlike the amide/amine groups in other compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Hydrogen Bonding Capacity
This compound 140 354.8 ± 32.0 1.328 ± 0.06 Moderate (amide N-H, ester O)
Methyl 2-acetamido-5-chlorobenzoate Not reported Not reported Not reported Moderate (amide N-H, ester O)
Methyl 2-amino-5-chlorobenzoate Not reported Not reported 1.2797 High (amine N-H, ester O)
Methyl 5-amino-2-bromo-4-chlorobenzoate Not reported Not reported Not reported High (amine N-H, ester O)

Key Findings :

  • The benzamido derivative has a higher melting point (140°C) than Methyl 2-amino-5-chlorobenzoate, likely due to stronger intermolecular forces from the bulky benzamido group .
  • Methyl 2-amino-5-chlorobenzoate exhibits intermolecular N-H⋯O hydrogen bonds, creating stable crystal structures . The benzamido analog may form additional π-π interactions due to the aromatic benzoyl group, enhancing thermal stability .

Biological Activity

Methyl 2-benzamido-5-chlorobenzoate, also known by its chemical name methyl 2-amino-5-chlorobenzoate, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H8_8ClNO2_2
  • Molecular Weight : 185.607 g/mol
  • IUPAC Name : Methyl 2-amino-5-chlorobenzoate
  • CAS Number : 5202-89-1

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. These activities are attributed to its structural features that allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against strains of Clostridium difficile, with minimal inhibitory concentrations (MICs) reported at or below 0.25 µg/ml .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in murine models of inflammatory bowel disease. It was found to modulate inflammatory responses, suggesting a potential role in therapeutic applications for inflammatory conditions .

Analgesic Properties

This compound has also been investigated for its analgesic effects. In various animal models, it demonstrated the ability to reduce pain perception, indicating its potential usefulness in pain management therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various receptors such as:
    • Adrenergic Receptors
    • Serotonin Receptors (5-HT)
    • Cannabinoid Receptors
      These interactions can lead to modulation of neurotransmitter systems involved in pain and inflammation .
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators .
  • Cellular Uptake : The compound's lipophilicity allows it to permeate cell membranes effectively, enhancing its bioavailability and efficacy in target tissues .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics .

Study 2: Anti-inflammatory Assessment

A murine model was utilized to assess the anti-inflammatory effects of the compound. Mice treated with this compound exhibited reduced levels of inflammatory cytokines compared to control groups, indicating its potential as an anti-inflammatory agent .

Study 3: Analgesic Activity Evaluation

In a pain model involving induced nociception, administration of this compound resulted in a marked decrease in pain response scores, comparable to established analgesics such as morphine .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-benzamido-5-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-benzamido-5-chlorobenzoate

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